N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
Overview
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.07866149 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Compounds and Anticancer Activity
Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, have been synthesized. These compounds exhibit potential as anticancer agents by inhibiting the growth and propagation of human leukemia cells. The mechanism involves acting as bridging ligands that form complex structures with the metals, showcasing their application in medicinal chemistry and oncology research (Pakhontsu et al., 2014).
Photo-degradation of DNA and Antimicrobial Activity
Carbothioamide ruthenium (II) complexes, incorporating similar hydrazinecarbothioamide ligands, have been studied for their ability to bind with DNA via intercalation mechanisms. These studies offer insights into the design of new drugs targeting genetic material, with potential applications in treating various diseases including cancer (Muthuraj & Umadevi, 2018).
Catalytic Activity in Organic Synthesis
Research has also explored the use of hydrazinecarbothioamide derivatives in the synthesis of transition metal complexes that serve as catalysts for olefin cyclopropanation. These findings are significant for the field of synthetic chemistry, providing efficient pathways for the synthesis of cyclopropane derivatives, which are valuable in pharmaceuticals and materials science (Youssef et al., 2009).
Antiviral and Drug Design Applications
A study on a derivative of hydrazinecarbothioamide revealed its potential as an antiviral molecule against SARS-CoV-2. The research utilized quantum chemical computations and molecular docking to explore its binding efficiency with the virus's protease, demonstrating its application in drug discovery and design, particularly in the context of pandemics (Mary et al., 2020).
Antimicrobial Applications
Several studies have synthesized new coumarin and dicoumarol derivatives, including compounds similar to this compound, to evaluate their antimicrobial activity. These compounds have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics (Regal et al., 2020).
Properties
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(pyridine-3-carbonylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-10-7-15(22)24-14-8-12(4-5-13(10)14)19-17(25)21-20-16(23)11-3-2-6-18-9-11/h2-9H,1H3,(H,20,23)(H2,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCHTHDLVYSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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